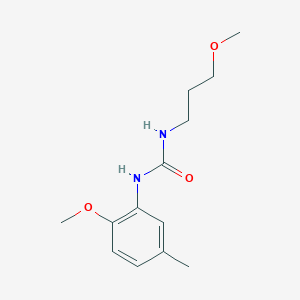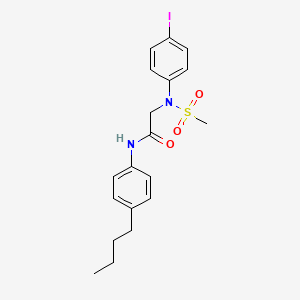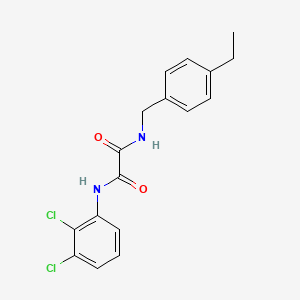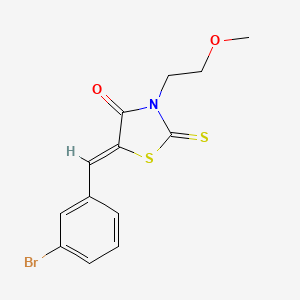
2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one
Übersicht
Beschreibung
2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one, also known as EMMDI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it an attractive candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one is not fully understood, but it is thought to act through the inhibition of various enzymes and signaling pathways in cells. 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the activity of various proteins involved in cell growth and survival, including Akt and ERK.
Biochemical and Physiological Effects:
2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells. 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one has been found to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one in laboratory experiments is its unique biochemical and physiological properties. It has been found to exhibit a range of effects that make it an attractive candidate for various research applications. Additionally, 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one can be synthesized in high yields and purity, making it readily available for use in experiments.
One of the limitations of using 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one in laboratory experiments is its relatively limited availability. Although the compound can be synthesized in the laboratory, it may not be readily available for researchers who do not have access to the necessary equipment and expertise. Additionally, the mechanism of action of 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one is not fully understood, which may limit its potential applications in certain research fields.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one. One area of interest is the development of 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one-based drugs for the treatment of cancer and other diseases. Researchers are also interested in studying the mechanism of action of 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one in more detail, in order to better understand its potential applications in various research fields. Additionally, researchers are exploring the use of 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one in combination with other drugs or therapies, in order to enhance its effectiveness.
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one has been studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. 2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-1-methylindol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-23-17-10-9-13(12-18(17)22-3)11-16-19(21)14-7-5-6-8-15(14)20(16)2/h5-12H,4H2,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDMJUOXRUNVKG-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B4738701.png)



![1-[(2,6-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4738734.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4738746.png)
![3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4738752.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4738762.png)
![N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide](/img/structure/B4738768.png)
![N-(2,6-dimethylphenyl)-2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4738773.png)
![4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4738779.png)
